Molecular Weight Differentiation from Non-Methylated Analogs (1188263-77-5 vs. 68076-36-8)
tert-Butyl (4-(methylamino)butyl)carbamate hydrochloride (1188263-77-5) exhibits a molecular weight of 238.75 g/mol . This is significantly higher than its primary non-methylated comparator, tert-butyl (4-aminobutyl)carbamate (68076-36-8), which has a molecular weight of 188.27 g/mol [1]. The addition of the methyl group on the secondary amine and the hydrochloride counterion contribute to a 50.48 g/mol difference, a 26.8% increase in mass. For the free base, tert-Butyl (4-(methylamino)butyl)carbamate (874831-66-0), the molecular weight is 202.29 g/mol , still representing a 7.4% increase over the non-methylated analog. In PROTAC design, where maintaining a molecular weight below 800-1000 Da is often critical for cell permeability and oral bioavailability, this precise difference in linker weight can be a decisive factor in compound series selection .
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 238.75 |
| Comparator Or Baseline | tert-butyl (4-aminobutyl)carbamate (68076-36-8): 188.27 |
| Quantified Difference | 50.48 g/mol increase (26.8%) |
| Conditions | Calculated from molecular formula; hydrochloride salt vs. free base |
Why This Matters
This quantifies the precise contribution of the N-methyl modification and salt form to overall mass, allowing scientists to make informed decisions when balancing linker length against total degrader molecular weight constraints.
- [1] PubChem. (2025). tert-Butyl N-(4-aminobutyl)carbamate. View Source
